molecular formula C11H15NO4S B2565259 4-(Butane-1-sulfonamido)benzoic acid CAS No. 860695-87-0

4-(Butane-1-sulfonamido)benzoic acid

Cat. No. B2565259
CAS RN: 860695-87-0
M. Wt: 257.3
InChI Key: WSALSUOCAIDWHH-UHFFFAOYSA-N
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Description

“4-(Butane-1-sulfonamido)benzoic acid” is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.31 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for “4-(Butane-1-sulfonamido)benzoic acid” is 1S/C11H15NO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(Butane-1-sulfonamido)benzoic acid” is a powder . The storage temperature and other physical properties are not specified in the available resources .

Scientific Research Applications

Medicinal Chemistry

4-(Butane-1-sulfonamido)benzoic acid: is gaining attention in medicinal chemistry due to its potential as a building block for pharmaceutical compounds. Its sulfonamide group can act as a bioisostere, mimicking the natural substrates or ligands of enzymes and receptors . This property can be exploited to design new drugs with improved pharmacokinetic and pharmacodynamic profiles.

Industrial Applications

In the industrial sector, this compound’s chemical stability and reactivity make it a candidate for the synthesis of dyes, pigments, and advanced materials . Its benzoic acid moiety can undergo various reactions, including esterification and amidation, which are fundamental in polymer chemistry.

Environmental Science

Environmental science research can utilize 4-(Butane-1-sulfonamido)benzoic acid for the development of novel sensors and indicators. The compound’s ability to bind metals can be used in the detection of heavy metal pollutants in water sources .

Analytical Chemistry

The compound’s structure allows it to serve as a standard or reagent in analytical methods such as HPLC and mass spectrometry . Its unique mass and retention time can help in the identification and quantification of complex mixtures.

Biochemistry

In biochemistry, 4-(Butane-1-sulfonamido)benzoic acid can be used to study enzyme kinetics and mechanisms. Its sulfonamide group can inhibit enzymes like carbonic anhydrase, which is crucial in understanding and treating conditions like glaucoma .

Pharmacology

Pharmacologically, the compound can be explored for its potential as a prodrug. The sulfonamide linkage is stable under acidic conditions but can be cleaved enzymatically in the body, releasing the active drug in a controlled manner .

Safety and Hazards

The safety information for “4-(Butane-1-sulfonamido)benzoic acid” indicates that it may cause skin irritation and serious eye damage . It is also harmful if inhaled and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-(butylsulfonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-3-8-17(15,16)12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSALSUOCAIDWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Butane-1-sulfonamido)benzoic acid

Synthesis routes and methods

Procedure details

In a manner similar to Preparation 9 react ethyl 4-aminobenzoate with 1-butanesulfonyl chloride and pyridine to obtain the title compound.
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